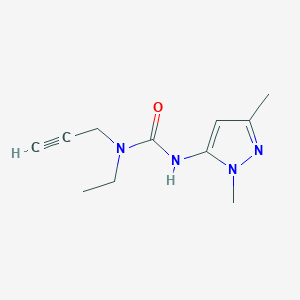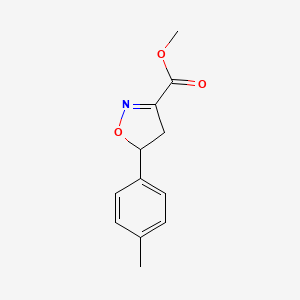![molecular formula C15H11ClN2O2 B7528308 1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one](/img/structure/B7528308.png)
1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one, also known as CPO, is a chemical compound that has been studied for its potential use in scientific research. CPO is a heterocyclic compound that contains both a pyridine and oxazole ring in its structure. It has been synthesized using various methods and has shown potential as a tool in biochemical and physiological studies.
Wirkmechanismus
1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one acts as an inhibitor of PKC by binding to the enzyme's catalytic domain. This prevents the enzyme from phosphorylating its substrates, which can lead to changes in cellular signaling pathways. By inhibiting PKC, 1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one has been shown to affect a variety of cellular processes, including synaptic plasticity and the growth of cancer cells.
Biochemical and Physiological Effects:
1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one has been shown to have a variety of biochemical and physiological effects. In neuronal cells, 1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one has been shown to inhibit the induction of long-term potentiation (LTP), a process that is involved in learning and memory. In cancer cells, 1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one has been shown to inhibit cell growth and induce apoptosis, or programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one in lab experiments is that it is a specific inhibitor of PKC, which allows researchers to study the role of this enzyme in various cellular processes. However, one limitation of using 1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one is that it may have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one. One area of interest is the development of more potent and selective inhibitors of PKC, which could be used to study the role of this enzyme in a variety of cellular processes. Another area of interest is the use of 1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one in cancer research, particularly in the development of novel cancer therapies. Finally, 1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one could be used in the study of other cellular processes that are regulated by PKC, such as insulin secretion and smooth muscle contraction.
Synthesemethoden
1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one can be synthesized using a variety of methods, including the reaction of 2-chlorobenzaldehyde and 2-amino-3-chloropyridine with acetic anhydride and sodium acetate. Other methods include the reaction of 2-chlorobenzaldehyde and 2-amino-3-chloropyridine with oxalic acid dihydrate and acetic anhydride, or with potassium carbonate and acetic acid.
Wissenschaftliche Forschungsanwendungen
1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to act as an inhibitor of protein kinase C (PKC), which is involved in a variety of cellular processes including synaptic plasticity and learning and memory. 1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
1-[[2-(2-chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-13-6-2-1-5-12(13)15-17-11(10-20-15)9-18-8-4-3-7-14(18)19/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCJUPYRQPVKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)CN3C=CC=CC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-methoxyphenyl)-N-[(1-methylpyrrolidin-2-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7528250.png)


![N-[4-[acetyl(methyl)amino]phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7528263.png)




![1-phenyl-3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B7528312.png)
![5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide](/img/structure/B7528317.png)
